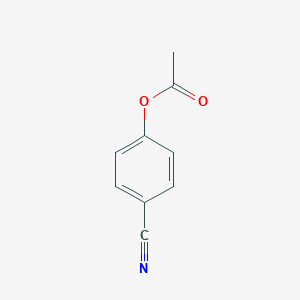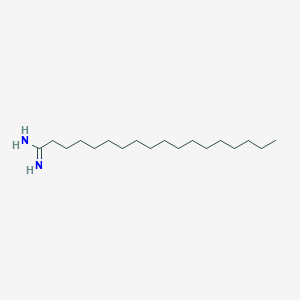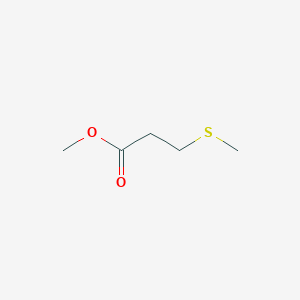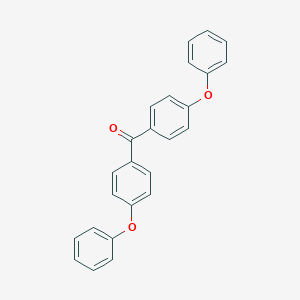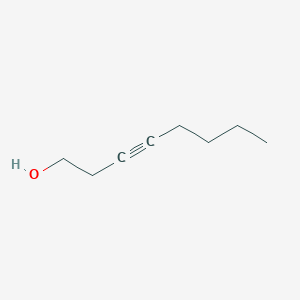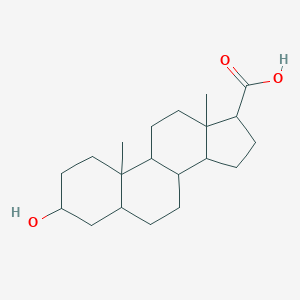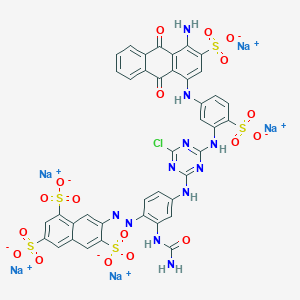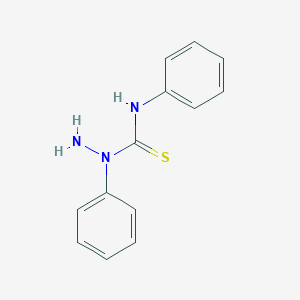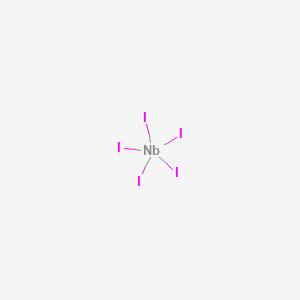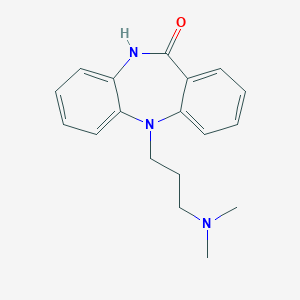
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one, commonly known as DIBOA, is a chemical compound that belongs to the class of benzodiazepines. It is a potent inhibitor of the enzyme proteasome, which is responsible for the degradation of intracellular proteins. DIBOA has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
作用機序
DIBOA inhibits the proteasome enzyme by binding to its active site. This prevents the degradation of intracellular proteins, leading to an accumulation of misfolded and damaged proteins. The accumulation of these proteins can induce apoptosis in cancer cells, making DIBOA a potential anti-cancer agent.
生化学的および生理学的効果
DIBOA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. DIBOA has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DIBOA in lab experiments is its potent proteasome inhibitory activity. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, DIBOA has some limitations, including its low solubility in water and its potential toxicity. Careful optimization of experimental conditions is required to minimize these limitations.
将来の方向性
There are several future directions for research on DIBOA. One area of interest is the development of DIBOA-based anti-cancer drugs. Another area of interest is the investigation of the neuroprotective properties of DIBOA and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of DIBOA and to investigate its potential toxicity.
合成法
The synthesis of DIBOA involves the reaction of 2-nitrobenzaldehyde with 3-dimethylaminopropylamine in the presence of sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization, reduction, and deprotection, to yield DIBOA. The overall synthesis method is a multi-step process, which requires careful optimization of reaction conditions to obtain high yields of the final product.
科学的研究の応用
DIBOA has been found to have various scientific research applications. One of the most promising applications is its use as a proteasome inhibitor. Proteasome inhibitors have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells. DIBOA has been found to be a potent proteasome inhibitor, making it a promising candidate for the development of anti-cancer drugs.
特性
CAS番号 |
13450-72-1 |
|---|---|
製品名 |
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one |
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22) |
InChIキー |
SUKRRJYMPHOCIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
その他のCAS番号 |
13450-72-1 |
同義語 |
5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



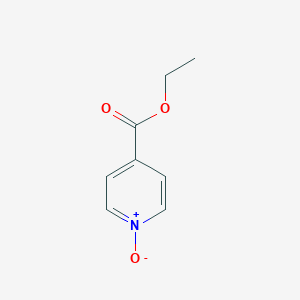
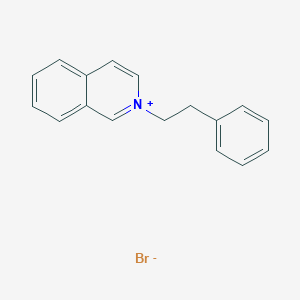

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
